8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound categorized as a spiro compound. Spiro compounds are characterized by their unique structure, where two rings are interconnected through a single atom. This specific compound features a 3,4-dimethoxybenzoyl group, contributing to its complexity and potential reactivity. The compound's chemical identity is denoted by the CAS number 1021066-95-4, and it has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science.
The synthesis of 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several steps:
The synthetic routes are optimized for efficiency and yield, especially in industrial settings where continuous flow reactors may be employed to enhance production rates. Purification techniques such as recrystallization and chromatography are essential to obtain high-purity products.
The molecular formula for 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is , with a molecular weight of approximately 333.34 g/mol. The structural representation includes three nitrogen atoms within the spiro framework and two methoxy groups attached to the benzoyl moiety.
The compound's structure can be represented using SMILES notation: COc1cc(OC)cc(C(=O)N2CCC3(CC2)NC(=O)NC3=O)c1. This notation highlights the arrangement of atoms and functional groups within the molecule.
8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can participate in various chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include oxidized derivatives like 3,4-dimethoxybenzoic acid and reduced forms such as 8-(3,4-dimethoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-diol.
While specific physical properties such as density and boiling point are not well-documented for this compound in available literature, its melting point is also not specified.
Chemical properties include its reactivity profile with oxidizing and reducing agents as well as its ability to undergo substitution reactions on its aromatic ring. The stability of the compound under various conditions remains an area for further investigation.
The unique structural features of 8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it valuable in several scientific domains:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2